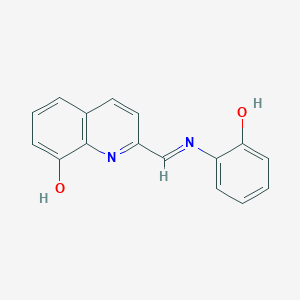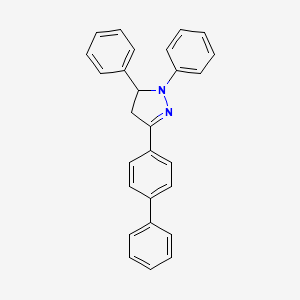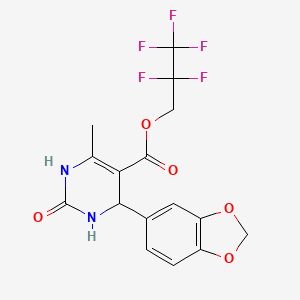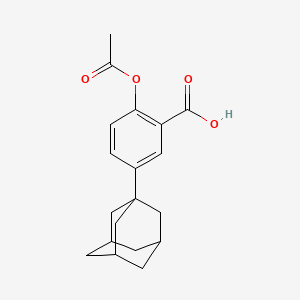![molecular formula C17H13Cl5N2O B11708437 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes phényl, trichloro et dichlorophényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction de la 2,4-dichloroaniline avec le trichloroacétaldéhyde pour former un intermédiaire, qui est ensuite réagi avec le chlorure de cinnamoyle pour donner le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane et de catalyseurs comme la triéthylamine pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes trichloro et dichlorophényl.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme le méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide est utilisé comme réactif en synthèse organique. Sa structure unique lui permet de participer à diverses réactions chimiques, ce qui en fait un intermédiaire précieux dans la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs, sont d'un intérêt particulier pour comprendre son mécanisme d'action et ses applications thérapeutiques potentielles.
Médecine
En médecine, (2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide est étudié pour son potentiel en tant que candidat médicament. Sa capacité à moduler des voies biologiques spécifiques en fait un composé prometteur pour le développement de nouveaux traitements de diverses maladies.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté aux applications dans les revêtements, les adhésifs et autres matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du (2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, entraînant des modifications des processus et des voies cellulaires. Par exemple, il peut inhiber l'activité de certaines enzymes, entraînant une diminution de la production de métabolites spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising compound for the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-N-[2-(4-chlorophényl)éthyl]-3-(3-nitrophényl)prop-2-énamide
- (2E)-2-cyano-N-[(E)-{[(2,4-dichlorophényl)méthoxy]imino}méthyl]-3-(thiophène-2-yl)prop-2-énamide
Unicité
Comparé à des composés similaires, (2E)-3-phényl-N-{2,2,2-trichloro-1-[(2,4-dichlorophényl)amino]éthyl}prop-2-énamide se distingue par sa combinaison unique de groupes phényl, trichloro et dichlorophényl. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le rendent précieux pour diverses applications. Sa capacité à subir plusieurs types de réactions chimiques et son potentiel en tant que molécule biologiquement active mettent encore en évidence son caractère unique.
Propriétés
Formule moléculaire |
C17H13Cl5N2O |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl5N2O/c18-12-7-8-14(13(19)10-12)23-16(17(20,21)22)24-15(25)9-6-11-4-2-1-3-5-11/h1-10,16,23H,(H,24,25)/b9-6+ |
Clé InChI |
XFUZALQJZXNGQT-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11708407.png)
![(1E)-1-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11708411.png)
![2-[(3E)-3-{[(4-Iodophenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11708415.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
